molecular formula C3H5KO4 B14754746 Potassium;carbanide;oxalic acid

Potassium;carbanide;oxalic acid

Cat. No.: B14754746
M. Wt: 144.17 g/mol
InChI Key: OUEDTUPYBOALBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl potassium oxalate is an organic compound that belongs to the family of oxalates Oxalates are salts or esters of oxalic acid, which is a dicarboxylic acid with the formula (C_2H_2O_4) Methyl potassium oxalate is formed by the combination of methyl oxalate and potassium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl potassium oxalate can be synthesized through the esterification of oxalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of methyl oxalate, which can then be reacted with potassium hydroxide to form methyl potassium oxalate .

Industrial Production Methods

Industrial production of methyl potassium oxalate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl potassium oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of methyl potassium oxalate include carbon dioxide and water .

Mechanism of Action

The mechanism of action of methyl potassium oxalate involves its ability to form complexes with metal ions. This property is utilized in various chemical reactions where it acts as a chelating agent. The molecular targets and pathways involved include the formation of stable complexes with metal ions, which can then undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Sodium oxalate: Similar in structure but with sodium ions instead of potassium.

    Calcium oxalate: Commonly found in biological systems, particularly in kidney stones.

    Dimethyl oxalate: An ester of oxalic acid with two methyl groups.

Uniqueness

Methyl potassium oxalate is unique due to its specific combination of methyl and potassium ions, which gives it distinct chemical properties compared to other oxalates. Its solubility and reactivity are influenced by the presence of the potassium ion, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

Molecular Formula

C3H5KO4

Molecular Weight

144.17 g/mol

IUPAC Name

potassium;carbanide;oxalic acid

InChI

InChI=1S/C2H2O4.CH3.K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;-1;+1

InChI Key

OUEDTUPYBOALBE-UHFFFAOYSA-N

Canonical SMILES

[CH3-].C(=O)(C(=O)O)O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.